6-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
6-Fluoro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is a fluorinated isoindoline derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted isoindolines.
Scientific Research Applications
6-Fluoro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2,3-dihydro-1H-isoindol-1-one
- 6-Chloro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one
- 6-Bromo-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Uniqueness
6-Fluoro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C11H12FNO |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
6-fluoro-2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H12FNO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7H,6H2,1-2H3 |
InChI Key |
SKFSKOOYSYBSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
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